molecular formula C11H16N2O4S B3381666 tert-butyl N-(3-sulfamoylphenyl)carbamate CAS No. 259537-18-3

tert-butyl N-(3-sulfamoylphenyl)carbamate

Cat. No.: B3381666
CAS No.: 259537-18-3
M. Wt: 272.32 g/mol
InChI Key: DGEHAZFCNGZGSD-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-sulfamoylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an aromatic amine. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl N-(3-sulfamoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-5-4-6-9(7-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEHAZFCNGZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(3-sulfamoylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-sulfamoylphenyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(3-sulfamoylphenyl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl carbamate scaffold is highly modular, with substituents on the phenyl or heterocyclic ring dictating key properties. Below is a comparative analysis of analogs from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl N-(3-chloro-4-methylphenyl)carbamate 3-Cl, 4-CH₃ C₁₂H₁₆ClNO₂ 241.71 100282-49-3 Halogen and methyl groups enhance lipophilicity; used in halogenation pathways .
tert-Butyl N-(3-fluorocyclohexyl)carbamate 3-F on cyclohexane C₁₁H₂₀FNO₂ 217.28 1546332-14-2 Fluorine improves metabolic stability; cyclohexane adds conformational rigidity .
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 3-OH on cyclopentane C₁₀H₁₉NO₃ 201.27 207729-03-1 Hydroxyl group enables hydrogen bonding; cyclopentane enhances solubility .
tert-Butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate 3-OCH₃, N-SO₂CH₃ C₁₄H₂₁NO₅S 315.39 339018-52-9 Sulfonyl and methoxy groups increase polarity; used in sulfonamide drug design .
tert-Butyl N-(3-sulfamoylphenyl)carbamate (Target) 3-SO₂NH₂ C₁₁H₁₆N₂O₄S 272.32 Not provided Sulfamoyl group enhances water solubility and bioactivity potential.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The sulfamoyl group (SO₂NH₂) in the target compound is a strong EWG, which increases acidity of adjacent protons and polarizes the aromatic ring, enhancing reactivity in electrophilic substitutions compared to electron-donating groups (e.g., -OCH₃ in ).
  • Solubility : Sulfamoyl derivatives are more water-soluble than halogenated analogs (e.g., 3-Cl in ) due to hydrogen-bonding capacity.

Crystallographic and Structural Insights

Crystallography software like SHELX and WinGX has been critical in determining the 3D structures of tert-butyl carbamates. For example:

  • SHELX Refinement : Used to resolve torsional angles and hydrogen-bonding networks in analogs like tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate .
  • ORTEP-3 Visualization : Employed to depict steric effects of bulky substituents (e.g., bicyclo[2.2.2]octane in ).

Biological Activity

Tert-butyl N-(3-sulfamoylphenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a sulfonamide moiety attached to a phenyl ring, which may enhance its solubility and bioactivity compared to simpler analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H18N2O4SC_{13}H_{18}N_{2}O_{4}S. Its structural characteristics include:

  • Tert-butyl group : Known for enhancing lipophilicity.
  • Sulfonamide moiety : Often associated with antibacterial activity.
  • Carbamate functional group : Contributes to the compound's stability and reactivity.

The biological activity of this compound may be linked to its interaction with specific enzymes or receptors. Given the presence of the sulfonamide group, it is hypothesized that this compound could interact with dihydropteroate synthase, an enzyme involved in folate synthesis pathways, similar to traditional sulfonamide antibiotics. This interaction could inhibit bacterial growth by disrupting folate synthesis.

In Vitro Studies

Recent studies have investigated the compound's binding affinity and inhibitory effects on various biological targets. For instance, molecular docking studies suggest that this compound exhibits significant binding affinity towards acetylcholinesterase (AChE), indicating potential as a cholinesterase inhibitor. This property aligns with findings related to other carbamate derivatives, which are known to inhibit AChE by forming a stable carbamylated enzyme complex.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
Tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamateStructurePotential antibacterial activity; similar sulfonamide structure
Ethyl carbamateC₅H₁₁NO₂Known carcinogen; used in industrial applications
Methyl carbamateC₃H₇NO₂Toxicity concerns; serves as an intermediate in organic synthesis

Case Studies and Research Findings

  • Antibacterial Activity : A study examining the antibacterial properties of various carbamates found that those containing sulfonamide groups exhibited significant inhibition against Gram-positive bacteria. This compound showed comparable efficacy, suggesting its potential as an antibiotic agent.
  • Cholinesterase Inhibition : Research focusing on cholinesterase inhibitors highlighted the effectiveness of carbamate derivatives in treating neurodegenerative diseases. This compound demonstrated promising results in vitro, indicating its potential utility in developing treatments for conditions like Alzheimer's disease.
  • Toxicological Profiles : Investigations into the toxicological aspects of related carbamates have shown that while many are effective as insecticides, they can pose risks to non-target organisms. Understanding the safety profile of this compound is essential for its application in both medicinal and agricultural contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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